2,6-Difluoro-N-[3-(8H-purin-8-ylidene)-2,3-dihydro-1H-pyrazol-4-yl]benzamide
Description
2,6-Difluoro-N-[3-(8H-purin-8-ylidene)-2,3-dihydro-1H-pyrazol-4-yl]benzamide is a fluorinated benzamide derivative featuring a purine-pyrazole hybrid scaffold. The compound’s structure combines a 2,6-difluorobenzamide moiety with a 3-(8H-purin-8-ylidene)-2,3-dihydro-1H-pyrazol-4-yl substituent.
Properties
CAS No. |
825618-87-9 |
|---|---|
Molecular Formula |
C15H9F2N7O |
Molecular Weight |
341.27 g/mol |
IUPAC Name |
2,6-difluoro-N-[5-(7H-purin-8-yl)-1H-pyrazol-4-yl]benzamide |
InChI |
InChI=1S/C15H9F2N7O/c16-7-2-1-3-8(17)11(7)15(25)22-9-5-20-24-12(9)14-21-10-4-18-6-19-13(10)23-14/h1-6H,(H,20,24)(H,22,25)(H,18,19,21,23) |
InChI Key |
RZUVUOFJUSDGPW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)F)C(=O)NC2=C(NN=C2)C3=NC4=NC=NC=C4N3)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(1H-Purin-8-yl)-1H-pyrazol-4-yl)-2,6-difluorobenzamide typically involves multi-step organic reactions. One common method includes the formation of the purine and pyrazole rings followed by their coupling with 2,6-difluorobenzamide. The reaction conditions often require the use of catalysts, solvents, and specific temperature controls to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as high-performance liquid chromatography (HPLC) are employed to purify the final product and ensure it meets the required standards for further applications.
Chemical Reactions Analysis
Types of Reactions
N-(3-(1H-Purin-8-yl)-1H-pyrazol-4-yl)-2,6-difluorobenzamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced using agents such as sodium borohydride, leading to the addition of hydrogen atoms.
Substitution: Halogen atoms in the compound can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halides, amines, and other nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce hydrogenated forms of the compound.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that 2,6-Difluoro-N-[3-(8H-purin-8-ylidene)-2,3-dihydro-1H-pyrazol-4-yl]benzamide exhibits promising anticancer properties. It has been shown to induce apoptosis in various cancer cell lines through the modulation of key signaling pathways.
Case Study:
A study published in the Journal of Medicinal Chemistry demonstrated that this compound effectively inhibited the proliferation of breast cancer cells by inducing G0/G1 phase arrest and promoting apoptosis through caspase activation .
Antiviral Properties
The compound has also been investigated for its antiviral potential. Preliminary findings suggest it may inhibit viral replication by interfering with viral polymerase activity.
Case Study:
In vitro assays revealed that this compound significantly reduced the viral load of influenza A virus in infected cell cultures .
Neurological Applications
Given its ability to cross the blood-brain barrier, this compound is being explored for neuroprotective effects against neurodegenerative diseases.
Case Study:
Research highlighted its neuroprotective role in models of Alzheimer’s disease by reducing amyloid-beta aggregation and tau phosphorylation . This suggests potential therapeutic avenues for treating cognitive disorders.
Inhibitor of Enzymatic Activity
The compound has shown promise as an inhibitor of specific enzymes involved in nucleotide metabolism, which could be relevant for targeting metabolic pathways in cancer cells.
Data Table: Enzyme Inhibition Activity
| Enzyme | IC50 (µM) |
|---|---|
| Dipeptidyl Peptidase IV | 15 |
| Xanthine Oxidase | 25 |
Mechanism of Action
The mechanism of action of N-(3-(1H-Purin-8-yl)-1H-pyrazol-4-yl)-2,6-difluorobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular functions and signaling pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
RO2959 (2,6-Difluoro-N-[5-(4-methyl-1-(1,3-thiazol-2-yl)-3,6-dihydro-2H-pyridin-5-yl)pyrazin-2-yl]benzamide)
- Structure : Retains the 2,6-difluorobenzamide core but substitutes the purine-pyrazole group with a pyrazine-thiazole-piperidine moiety.
- Biological Activity : Inhibits store-operated calcium entry (SOCE) by blocking IP3-dependent CRAC channels, suppressing T-cell receptor (TCR)-mediated cytokine production and proliferation in human CD4+ T cells .
- Key Difference : The absence of the purine ring in RO2959 may reduce interactions with purinergic receptors, while the thiazole-pyrazine group enhances selectivity for calcium signaling pathways.
2,6-Difluoro-N-(quinolin-8-yl)benzamide
- Structure: Replaces the purine-pyrazole substituent with a quinoline group.
- Application : Used in radiofluorination studies for imaging applications, highlighting the utility of fluorinated benzamides in tracer development .
- Key Difference: The quinoline moiety may facilitate π-π stacking interactions in imaging probes, whereas the purine-pyrazole group in the target compound could enable nucleotide-like binding.
Pyrazole/Pyrazolone Derivatives
Pyrazolone-Based Anticancer Agents
- Structure: Derivatives such as (Z)-4-((3-amino-5-imino-1-phenyl-1H-pyrazol-4(5H)-ylidene)methylamino)-1,5-dimethyl-2-phenyl-1,2-dihydropyrazol-3-one feature pyrazolone cores with aryl/heteroaryl substituents .
- Biological Activity : Exhibit anticancer activity against MCF7 breast cancer cells (IC50: 30.68–60.72 µM), surpassing doxorubicin (IC50: 71.8 µM) in potency .
- Key Difference : The target compound’s purine-pyrazole scaffold may target kinase or purinergic pathways, whereas pyrazolone derivatives likely act via thioxo-tetrahydropyrimidine or carbonitrile groups.
Substituent Effects on Benzamide Derivatives
2,6-Difluoro-N-(2-nitrophenyl)benzamide
- Structure : Substitutes the purine-pyrazole group with a 2-nitrophenyl ring.
- Key Difference : The electron-withdrawing nitro group may reduce metabolic stability compared to the purine-pyrazole group, which could enhance binding to nucleotide pockets.
Structural and Functional Analysis
Biological Activity
2,6-Difluoro-N-[3-(8H-purin-8-ylidene)-2,3-dihydro-1H-pyrazol-4-yl]benzamide is a compound that belongs to the class of pyrazole derivatives, which have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its antitumor, anti-inflammatory, and antibacterial properties.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a difluorobenzamide moiety linked to a pyrazole ring that is further substituted by a purine derivative. The presence of fluorine atoms is known to enhance the lipophilicity and metabolic stability of compounds, potentially increasing their biological activity.
Antitumor Activity
Recent studies have indicated that pyrazole derivatives exhibit potent antitumor activity by targeting various cancer-related pathways. For instance, compounds similar to this compound have demonstrated inhibitory effects on key oncogenic proteins such as BRAF(V600E) and EGFR .
A case study involving a series of synthesized pyrazole derivatives showed that some compounds effectively inhibited tumor cell proliferation in vitro and reduced tumor growth in xenograft models . The structure-activity relationship (SAR) analysis highlighted that modifications in the pyrazole ring significantly influenced the potency against various cancer cell lines.
Anti-inflammatory Activity
The anti-inflammatory potential of pyrazole derivatives has been well-documented. For instance, compounds exhibiting similar structures to this compound were shown to inhibit the production of pro-inflammatory cytokines like TNF-α and nitric oxide in LPS-stimulated macrophages .
In vitro assays demonstrated that these compounds could effectively reduce inflammation markers, suggesting their potential as therapeutic agents for inflammatory diseases.
Antibacterial Activity
The antibacterial properties of pyrazole derivatives have also been investigated. A study reported that certain pyrazole carboxamides exhibited significant activity against various bacterial strains, including those resistant to conventional antibiotics . The mechanism of action appears to involve disruption of bacterial cell membrane integrity and inhibition of essential metabolic pathways.
Data Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
